molecular formula C11H12BrNO2 B13730713 7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B13730713
M. Wt: 270.12 g/mol
InChI Key: KJUQNQUSJKLZSS-UHFFFAOYSA-N
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Description

7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position, an isopropyl group at the 3rd position, and a dihydro-2H-benzo[e][1,3]oxazin-2-one core structure

Preparation Methods

The synthesis of 7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the acylation of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzoxazine compound .

Chemical Reactions Analysis

7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include copper(I) catalysts, aromatic aldehydes, and various oxidizing or reducing agents .

Comparison with Similar Compounds

7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

7-bromo-3-propan-2-yl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-7(2)13-6-8-3-4-9(12)5-10(8)15-11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

KJUQNQUSJKLZSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

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